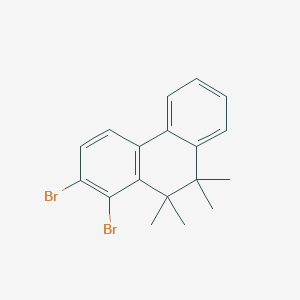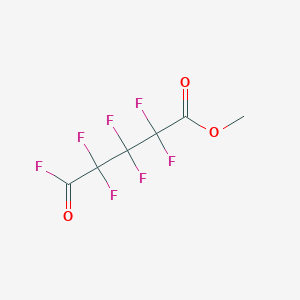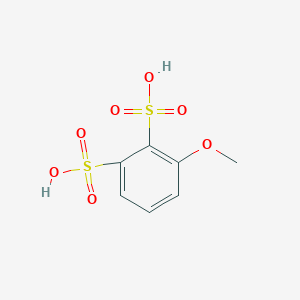![molecular formula C14H10S B14673778 [(Phenylethynyl)sulfanyl]benzene CAS No. 35460-31-2](/img/structure/B14673778.png)
[(Phenylethynyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Phenylethynyl)sulfanyl]benzene is an organic compound characterized by the presence of a phenylethynyl group attached to a benzene ring via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylethynyl)sulfanyl]benzene typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of phenylethynyl halides with thiophenol in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(Phenylethynyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the phenylethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(Phenylethynyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of [(Phenylethynyl)sulfanyl]benzene in chemical reactions typically involves the nucleophilic attack on the aromatic ring, facilitated by the electron-withdrawing nature of the phenylethynyl group. This makes the benzene ring more susceptible to nucleophilic substitution reactions. The sulfur atom can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
[(Phenylethynyl)sulfanyl]benzene can be compared with other similar compounds such as:
Phenylethynylbenzene: Lacks the sulfur atom, resulting in different reactivity and applications.
Phenylsulfanylbenzene: Lacks the ethynyl group, affecting its electronic properties and reactivity.
Bis(phenylethynyl)benzene: Contains two phenylethynyl groups, leading to different physical and chemical properties.
The uniqueness of this compound lies in the combination of the phenylethynyl and sulfanyl groups, which impart distinct electronic and steric characteristics, making it a versatile compound for various applications.
Propiedades
Número CAS |
35460-31-2 |
|---|---|
Fórmula molecular |
C14H10S |
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
2-phenylethynylsulfanylbenzene |
InChI |
InChI=1S/C14H10S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H |
Clave InChI |
UUDMEJQLIBKUDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



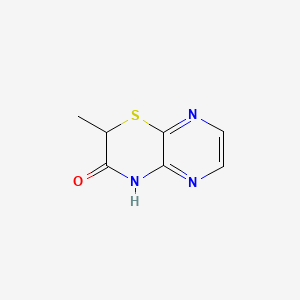
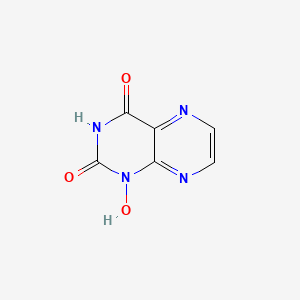
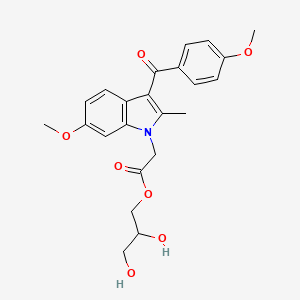

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

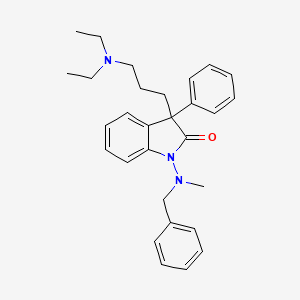
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)

